molecular formula C13H13N3O2 B3797489 N-[3-(6-methoxy-4-pyrimidinyl)phenyl]acetamide

N-[3-(6-methoxy-4-pyrimidinyl)phenyl]acetamide

Cat. No.: B3797489
M. Wt: 243.26 g/mol
InChI Key: UGKJYPSYRGVLPG-UHFFFAOYSA-N
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Description

“N-[3-(6-methoxy-4-pyrimidinyl)phenyl]acetamide” is a chemical compound with the linear formula C14H16N4O4S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . The compound is also known as N-(4-{[(6-Methoxy-2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide .


Synthesis Analysis

The synthesis of this compound involves several steps . Protocatechuic acid is reacted with acetic anhydride at 140°C for 4 hours, then concentrated . The crude product, acetylprotocatechuic acid, is obtained by recrystallization from ethanol . To this, SOCl2 is added and allowed to react for 5 hours under reflux . The excess of SOCl2 is evaporated under vacuum and the crude product is used for the amidation step . A mixture of sulfamonomethoxine in THF and pyridine is added to acetyl protocatechuic chloride and allowed to react for 2 hours in an ice bath and then kept at room temperature for about 24 hours . When the reaction is complete, the solvent is evaporated under vacuum, and the residue is washed with water and recrystallized from MeOH and THF to afford the title compound .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string O=S (NC1=NC (C)=NC (OC)=C1) (C2=CC=C (NC (C)=O)C=C2)=O . The InChI representation is 1S/C14H16N4O4S/c1-9-15-13 (8-14 (16-9)22-3)18-23 (20,21)12-6-4-11 (5-7-12)17-10 (2)19/h4-8H,1-3H3, (H,17,19) (H,15,16,18) .

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

N-[3-(6-methoxypyrimidin-4-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-9(17)16-11-5-3-4-10(6-11)12-7-13(18-2)15-8-14-12/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKJYPSYRGVLPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC(=NC=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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